![molecular formula C19H18ClN3O4S B1662623 2-氯-N-[1-[(2R)-2,3-二羟丙基]-2-氧代-3,4-二氢喹啉-3-基]-6H-噻吩并[2,3-b]吡咯-5-甲酰胺 CAS No. 918902-32-6](/img/structure/B1662623.png)

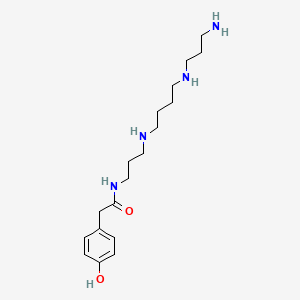

2-氯-N-[1-[(2R)-2,3-二羟丙基]-2-氧代-3,4-二氢喹啉-3-基]-6H-噻吩并[2,3-b]吡咯-5-甲酰胺

描述

This compound, also known as ML261 , is a small molecule that has been found to block lipid droplet formation in murine AML-12 hepatocytes grown in the presence of oleic acid . It is species-specific, as it does not affect lipid droplet formation in HuH7 or primary human hepatocytes .

Synthesis Analysis

The synthesis of such compounds often involves the condensation of carboxylic acid moiety with substituted amine . For instance, 2,4,4-trimethoxybutan-1-amine can be used under reflux conditions followed by acid-mediated cyclization, resulting in the formation of N-acyl derivative of pyrrole .科学研究应用

Protein Expression System

GPi 688 has been used in a molecular switching system using glycosylphosphatidylinositol (GPI) to select cells highly expressing recombinant proteins . This GPI-based molecular switching system is an efficient approach to isolate cells expressing recombinant proteins with high productivity .

Structural Analysis of GPI Glycan

The compound has been used in the structural analysis of the GPI glycan of individual GPI-anchored proteins (GPI-APs) in yeast . This method can be applied to investigate the GPI-AP biosynthetic pathway and to directly confirm predicted GPI-anchoring of individual proteins .

Biomedical Applications

GPi 688 has biomedical applications due to its strong membrane targeting property. The anchors of this compound have been used for biotechnological modification of lipid membrane-covered entities from cells through extra-cellular vesicles to enveloped virus particles .

Cell Surface Protein Attachment

In eukaryotic cells, many cell surface proteins are attached by the glycolipid glycosylphosphatidylinositol (GPI) to the external leaflet of the plasma membrane where they play diverse vital physiological roles including enzymes, receptors, and adhesion molecules .

Post-Translational Modification

GPI anchoring of proteins is an essential post-translational modification in all eukaryotes that occurs at the endoplasmic reticulum (ER) and serves to deliver GPI-anchored proteins (GPI-APs) to the cell surface .

Recombinant Protein Production

The production of recombinant mammalian proteins is of significant interest because of their increasing use in biopharmaceutical purposes and clinical studies . GPi 688 has been used in mammalian culture cells such as Chinese hamster ovary (CHO) cells and human embryonic kidney 293 (HEK293) cells for production of recombinant proteins .

作用机制

Target of Action

GPi 688, also known as 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide, is a potent and orally active inhibitor of glycogen phosphorylase (GPa) . The primary targets of GPi 688 are human liver GPa, rat liver GPa, and human skeletal muscle GPa .

Mode of Action

GPi 688 interacts with its targets by inhibiting the activity of glycogen phosphorylase, an enzyme that plays a crucial role in glycogenolysis . It has IC50 values of 19 nM, 61 nM, and 12 nM for human liver GPa, rat liver GPa, and human skeletal muscle GPa, respectively . This inhibition can reduce glucagon-mediated glucose output in rat primary hepatocytes .

Biochemical Pathways

The inhibition of glycogen phosphorylase by GPi 688 affects the glycogenolysis pathway By inhibiting glycogen phosphorylase, GPi 688 reduces the amount of glucose produced, which can be beneficial in conditions such as hyperglycemia .

Result of Action

The primary result of GPi 688’s action is the reduction of glucose output in hepatocytes . This can help regulate blood glucose levels, making GPi 688 potentially useful for researching conditions like glucagon-mediated hyperglycemia .

属性

IUPAC Name |

2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4S/c20-16-7-11-6-13(22-18(11)28-16)17(26)21-14-5-10-3-1-2-4-15(10)23(19(14)27)8-12(25)9-24/h1-4,6-7,12,14,22,24-25H,5,8-9H2,(H,21,26)/t12-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICNBXVDHCBKCE-PUODRLBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C2=CC=CC=C21)CC(CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C(=O)N(C2=CC=CC=C21)C[C@H](CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

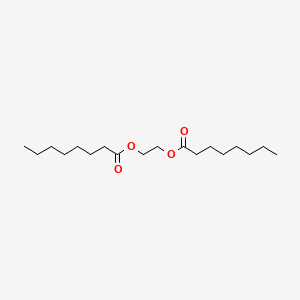

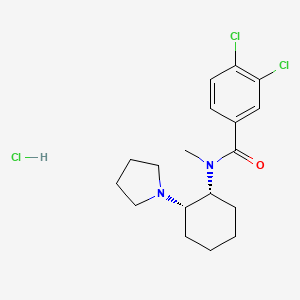

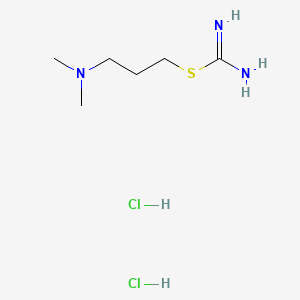

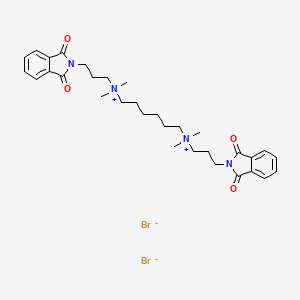

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。